molecular formula C14H11N3O4S B11119955 N-(4-acetylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

N-(4-acetylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B11119955
M. Wt: 317.32 g/mol
InChI Key: KTLFMXCOTLLGRO-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzoxadiazole core, which is a heterocyclic structure containing nitrogen and oxygen atoms, and a sulfonamide group, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps. One common method starts with the reaction of 4-acetylphenylamine with chlorosulfonic acid to introduce the sulfonamide group. This intermediate is then reacted with 2,1,3-benzoxadiazole under controlled conditions to form the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the process. Purification steps such as crystallization, filtration, and chromatography are essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-(4-acetylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of dyes, pigments, and fluorescent materials.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The benzoxadiazole core can interact with nucleic acids and proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-acetylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide is unique due to its combination of a benzoxadiazole core and a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C14H11N3O4S

Molecular Weight

317.32 g/mol

IUPAC Name

N-(4-acetylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C14H11N3O4S/c1-9(18)10-5-7-11(8-6-10)17-22(19,20)13-4-2-3-12-14(13)16-21-15-12/h2-8,17H,1H3

InChI Key

KTLFMXCOTLLGRO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=NON=C32

Origin of Product

United States

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